molecular formula C38H40N6O6S2 B2916642 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane CAS No. 489462-46-6

1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane

Cat. No. B2916642
CAS RN: 489462-46-6
M. Wt: 740.89
InChI Key: WNLOVNWSCKWHOH-UHFFFAOYSA-N
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Description

1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane, commonly known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPTB belongs to the class of compounds known as 1,2,4-triazoles, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Photolysis and Thermolysis in Organometallic Chemistry

  • Research explored the photolysis and thermolysis of related compounds, revealing insights into the formation of asymmetric silenes and their intermediates in organometallic reactions (Andō et al., 1995).

Coordination Polymers and Material Science

  • Studies on coordination polymers involving similar compounds, such as cadmium(II) MOFs, revealed insights into the formation of complex structures and their potential applications in material science (Li et al., 2012).

Catalysts in Organic Synthesis

  • Research demonstrated the use of bis-ionic liquids derived from similar compounds as effective catalysts for the synthesis of novel organic molecules (Nikpassand et al., 2015).

Synthesis and Biological Studies

  • A study explored the synthesis and cytotoxicity of derivatives of similar compounds, along with their DNA binding studies, highlighting potential applications in medicinal chemistry (Purohit et al., 2011).

Antibacterial Activity

  • Compounds derived from similar structures were synthesized and tested for antibacterial activity, showing the potential for applications in the development of new antibiotics (Amara & Othman, 2016).

Synthesis of Novel Organic Molecules

  • The synthesis and application of derivatives of similar compounds in the conversion of alkyl benzenes to acylbenzenes were studied, indicating potential uses in organic chemistry (Badri et al., 2015).

properties

IUPAC Name

4-phenyl-3-[4-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N6O6S2/c1-45-29-21-25(22-30(46-2)33(29)49-5)35-39-41-37(43(35)27-15-9-7-10-16-27)51-19-13-14-20-52-38-42-40-36(44(38)28-17-11-8-12-18-28)26-23-31(47-3)34(50-6)32(24-26)48-4/h7-12,15-18,21-24H,13-14,19-20H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLOVNWSCKWHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCCCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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